N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide: is a synthetic organic compound characterized by the presence of methoxy and trifluoroethoxy groups attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and methoxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or trifluoroethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. This interaction can modulate various biological processes, such as cell signaling, enzyme activity, and gene expression .
Comparison with Similar Compounds
N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea: Shares similar structural features but has a urea linkage instead of a carboxamide group.
Bis(2,2,2-trifluoroethoxy)methane: Contains two trifluoroethoxy groups attached to a methane backbone.
Uniqueness: N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to its combination of methoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where high thermal stability, chemical resistance, and biological activity are required .
Properties
IUPAC Name |
N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO4/c1-21-19-10(20)8-4-7(22-5-11(13,14)15)2-3-9(8)23-6-12(16,17)18/h2-4H,5-6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEANLUBKWZQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.